molecular formula C21H18N2O6 B2847669 3-hydroxy-5-(2-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one CAS No. 618872-60-9

3-hydroxy-5-(2-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B2847669
CAS RN: 618872-60-9
M. Wt: 394.383
InChI Key: BCJLMKQFRCGVOF-UHFFFAOYSA-N
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Description

3-hydroxy-5-(2-methoxyphenyl)-4-(5-methyl-2-furoyl)-1-(5-methyl-3-isoxazolyl)-1,5-dihydro-2H-pyrrol-2-one is a useful research compound. Its molecular formula is C21H18N2O6 and its molecular weight is 394.383. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Properties

Research has focused on synthesizing and understanding the properties of pyrrolin-2-ones, which are related to the compound due to their structural similarities and biological relevance. These efforts have led to the development of various derivatives with potential application in medicinal chemistry. For example, Gein and Pastukhova (2020) explored the synthesis and properties of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, highlighting the reactivity and potential utility of these compounds in generating biologically active molecules (Gein & Pastukhova, 2020).

Heterocyclic Compound Synthesis

The interest in synthesizing heterocyclic compounds stems from their widespread use in pharmaceuticals and materials science. For instance, researchers have developed methods to create pyrimidine derivatives from furandiones, showcasing the versatility of these compounds in constructing novel heterocyclic systems with potential therapeutic applications (Önal & Yıldırım, 2007).

Potential Therapeutic Applications

Although direct applications in therapy are not detailed to exclude drug usage and side effects, the underlying research demonstrates a keen interest in the therapeutic potential of these compounds. The synthesis of compounds like 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids points towards their evaluation for analgesic and anti-inflammatory properties, underscoring the broader interest in utilizing such molecules for potential therapeutic benefits (Muchowski et al., 1985).

Advanced Materials and Chemical Analysis

Beyond pharmaceutical applications, there is interest in the use of related compounds in materials science and as intermediates in synthetic organic chemistry. The research spans from the synthesis of novel isoxazole derivatives to exploring the mass spectrometric and pyrolytic behavior of arylsubstituted isoxazolines, demonstrating the compounds' utility in various scientific and industrial applications (Dallakian et al., 1998).

properties

IUPAC Name

4-hydroxy-2-(2-methoxyphenyl)-3-(5-methylfuran-2-carbonyl)-1-(5-methyl-1,2-oxazol-3-yl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O6/c1-11-8-9-15(28-11)19(24)17-18(13-6-4-5-7-14(13)27-3)23(21(26)20(17)25)16-10-12(2)29-22-16/h4-10,18,25H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJLMKQFRCGVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3OC)C4=NOC(=C4)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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